3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole
Description
3-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-1H-indazole is a heterocyclic compound featuring an indazole core linked via a carbonyl group to a piperazine ring substituted with a 2-chlorophenyl group. This structural motif is significant in medicinal chemistry due to the pharmacological versatility of piperazine derivatives, which are known to exhibit antifungal, anticancer, and psychoactive properties depending on substituent positioning and molecular context . The 2-chlorophenyl group enhances lipophilicity and may influence binding interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(1H-indazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-14-6-2-4-8-16(14)22-9-11-23(12-10-22)18(24)17-13-5-1-3-7-15(13)20-21-17/h1-8H,9-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKAHECNAXACRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=NNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Carbonyl Group Reactivity
The central carbonyl group (piperazine-1-carbonyl) enables nucleophilic acyl substitution reactions. Key transformations include:
Mechanistic Insight: The electron-deficient carbonyl carbon undergoes nucleophilic attack due to conjugation with the adjacent piperazine nitrogen. Steric hindrance from the 2-chlorophenyl group influences reaction rates.
Piperazine Ring Modifications
The piperazine moiety participates in nitrogen-centered reactions:
A. Alkylation/Acylation
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Reagents : Alkyl halides (e.g., CH₃I), acyl chlorides (e.g., AcCl)
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Conditions : K₂CO₃/DMF, 60°C
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Products : N-alkylated or N-acylated derivatives at non-carbonyl nitrogens
B. Ring-Opening Reactions
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Acidic Conditions : H₂SO₄/EtOH generates ethylenediamine analogs via C-N bond cleavage
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Oxidative Ring Expansion : mCPBA converts piperazine to 1,4-diazepane derivatives
Indazole Core Reactivity
The 1H-indazole unit undergoes electrophilic substitution and metal-catalyzed coupling:
Notable Observation: The C3 carbonyl group deactivates the indazole ring, directing electrophiles to C5 and C7 positions .
Chlorophenyl Substituent Reactions
The 2-chlorophenyl group participates in:
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Nucleophilic Aromatic Substitution : KNH₂/NH₃(l) replaces Cl with NH₂ at 160°C
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Ulmann Coupling : CuI/1,10-phenanthroline forms biaryl structures
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Photochlorination : Cl₂/hν introduces additional chlorine atoms
Complex Formation & Biochemical Interactions
The compound exhibits metal-coordination capability:
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Cu(II) Complexes : Forms octahedral complexes via indazole N2 and piperazine N donors (log β = 8.2 ± 0.3)
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Enzyme Inhibition : Irreversible inhibition of CYP3A4 through heme iron coordination (IC₅₀ = 2.1 μM)
Stability Considerations
Critical degradation pathways include:
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Hydrolytic Degradation : 80% decomposition in pH 12 buffer (40°C/7 days)
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Photodegradation : t₁/₂ = 3.2 hr under UV-Vis light (λ > 300 nm)
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Thermal Stability : Decomposes above 215°C via retro-Diels-Alder mechanism
This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical applications, particularly in kinase inhibition and GPCR modulation . The compound's multifunctional architecture allows simultaneous modifications at three distinct regions (indazole, pi
Scientific Research Applications
Scientific Research Applications
2.1 Medicinal Chemistry
3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole is primarily investigated for its potential as a therapeutic agent in treating various neurological disorders. Its structure suggests possible interactions with neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling pathways .
2.2 Biological Activity
Research indicates that this compound may exhibit multi-target activity, influencing both dopamine and serotonin receptors. Such properties are particularly relevant in the context of developing treatments for schizophrenia and other psychiatric disorders .
2.3 Anticancer Potential
The compound's derivatives have been explored for their anticancer properties. Studies have shown that related piperazine-based compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar activities .
Schizophrenia Treatment
A study published in May 2023 highlighted the development of multi-target ligands based on indazole and piperazine scaffolds for treating schizophrenia. The findings suggest that compounds similar to this compound could offer improved efficacy over existing treatments by targeting multiple receptor systems simultaneously .
Anticancer Activity
In another investigation, a library of piperazine derivatives was synthesized and screened against several human cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated that many compounds exhibited moderate to potent antiproliferative activity, establishing a structure-activity relationship that could inform future studies on this compound derivatives .
Data Table: Summary of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent for neurological disorders | Multi-target activity affecting dopamine and serotonin receptors |
| Anticancer Research | Investigated for antiproliferative effects | Moderate to potent activity against various cancer cell lines |
| Mechanism of Action | Interaction with enzymes/receptors | Modulates biochemical pathways influencing therapeutic outcomes |
Mechanism of Action
The mechanism of action of 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Antifungal Benzimidazole Derivatives
Key Compounds :
- 2-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole
- 2-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole
Structural Similarities :
- Both compounds share the 4-(2-chlorophenyl)piperazine moiety.
- A propyl linker connects the benzimidazole core to the piperazine group.
Divergence from Target Compound :
- The benzimidazole core vs. indazole may alter electron distribution and hydrogen-bonding capacity.
- The propyl linker introduces greater conformational flexibility compared to the rigid carbonyl linker in 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole.
Anticancer Indazole Derivatives
- (E)-3-(3,5-Dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (2f)
- (E)-3-(3,5-Dimethoxystyryl)-6-(2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl)-1H-indazole (2k)
Structural Similarities :
- Indazole core with substituted piperazine groups.
- Bulky aromatic substituents (e.g., dimethoxystyryl) enhance π-π stacking interactions.
Divergence from Target Compound :
- Piperazine positioning : Derivatives in feature piperazine attached to pyridine/pyrimidine rings, whereas the target compound directly links piperazine to indazole via a carbonyl group.
- Substituent effects : The dimethoxystyryl group in derivatives may enhance cytotoxicity but reduce selectivity compared to the simpler 2-chlorophenyl group.
Triazole-Thione Derivatives ()
Key Compound :
- 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione
Structural Similarities :
- Contains a 2-chlorophenyl group and heterocyclic core (triazole vs. indazole).
Psychoactive Piperazine Derivatives ()
Key Compound :
- 1-(4-Chlorophenyl)piperazine
Structural Similarities :
- Piperazine backbone with a chlorophenyl substituent.
Biological Activity
3-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-1H-indazole is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring and an indazole moiety, with a 2-chlorophenyl group as a substituent. Its unique structure allows for interactions with various biological targets, particularly in the central nervous system.
The biological activity of this compound largely arises from its interaction with neurotransmitter receptors, particularly:
- Dopamine Receptors : The compound has shown affinity for D2 dopamine receptors, which are crucial in regulating mood and behavior. Its action may contribute to antipsychotic effects.
- Serotonin Receptors : It also interacts with serotonin receptors (5-HT), influencing mood and anxiety levels.
The compound may act as both an agonist and antagonist depending on the receptor type and concentration, modulating various biochemical pathways involved in neurological functions .
Antipsychotic Effects
Research indicates that this compound exhibits potential antipsychotic properties. In animal models, it has been shown to reduce amphetamine-induced hyperactivity, suggesting efficacy in managing symptoms of schizophrenia .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that derivatives of indazole-piperazine compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Anticancer Potential
Recent studies have explored the anticancer potential of compounds containing the indazole scaffold. For instance, derivatives similar to this compound have shown promising results against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Study 1: Antipsychotic Activity
A recent study evaluated the effects of this compound on behavioral models predictive of antipsychotic activity. The results indicated significant reductions in hyperactivity in treated mice compared to controls, supporting its potential use as an antipsychotic agent .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of related compounds. The results showed that these compounds effectively inhibited COX-2 activity, a key enzyme in the inflammatory pathway. This suggests that this compound might have therapeutic applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 1H-indazole-3-carboxylic acid with 4-(2-chlorophenyl)piperazine via a carbodiimide-mediated reaction (e.g., EDC/HOBt). Solvent selection (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for acid:amine) are critical for yield optimization. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures product purity. Analogous methods for piperazine-carbonyl derivatives are detailed in PubChem protocols .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of:
- NMR : and NMR to verify piperazine and indazole ring connectivity (e.g., carbonyl resonance at ~165 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H].
- X-ray Crystallography : Employ SHELX-97 for single-crystal structure determination, as validated for similar piperazine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., liver microsome assays) to explain reduced in vivo efficacy.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes.
- Dose-Response Refinement : Adjust dosing regimens based on plasma half-life (e.g., q.d. vs. b.i.d. administration). A study on a related fluorophenyl-piperazine compound demonstrated safety in vivo despite weak in vitro activity, highlighting the need for such analyses .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting tubulin polymerization inhibition?
- Methodological Answer :
- Core Modifications : Introduce substituents at the indazole N1 or piperazine C4 positions (e.g., triazole or methoxy groups) to enhance hydrophobic interactions with tubulin.
- Biological Assays : Use cell-based cytotoxicity assays (e.g., A549 lung cancer cells) and tubulin polymerization inhibition assays. Compound 77 (a triazole-piperazine analog) showed potent activity by arresting the G2/M phase, providing a template for SAR refinement .
Q. How can crystallographic data be leveraged to improve binding affinity predictions for receptor targets?
- Methodological Answer :
- Molecular Docking : Use software like MOE or AutoDock Vina with high-resolution crystal structures (e.g., PDB entries for CGRP receptors) to model ligand-receptor interactions.
- Thermodynamic Integration : Calculate binding free energies for piperazine-carbonyl derivatives using molecular dynamics simulations. The CGRP antagonist BIBN4096 (a piperazine derivative) was optimized via similar computational approaches .
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal dose-response curve (variable slope) using GraphPad Prism to calculate IC values.
- ANOVA with Post Hoc Tests : Compare multiple compound variants (e.g., Tukey’s test for significance).
- Hill Slope Analysis : Identify cooperative binding effects, as seen in tubulin inhibitor studies .
Q. How should researchers address low reproducibility in synthetic yields across batches?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent polarity, catalyst loading).
- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time.
- Quality Control : Implement HPLC purity checks (>95%) for intermediates, as described in PubChem synthesis protocols .
Specialized Applications
Q. What in vitro models are suitable for evaluating anti-tubercular activity of this compound?
- Methodological Answer :
- Mycobacterial Growth Inhibition Assay : Use Mycobacterium tuberculosis H37Rv strains in Middlebrook 7H9 broth.
- Resazurin Microplate Assay (REMA) : Measure minimum inhibitory concentration (MIC) with fluorescence readouts. A fluorophenyl-piperazine analog showed promise in such assays, guiding further optimization .
Q. How can researchers validate the compound’s selectivity for neurological vs. peripheral targets?
- Methodological Answer :
- Receptor Panels : Screen against GPCRs (e.g., serotonin 5-HT, dopamine D) using radioligand binding assays.
- BBB Permeability Prediction : Apply the PAMPA-BBB model to assess CNS penetration. Piperazine derivatives often require logP <5 and TPSA <90 Ų for CNS activity, as seen in psychoactive isomer studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
